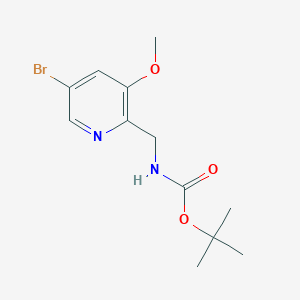

Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate

Description

Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate (CAS # 1138443-96-5) is a pyridine derivative with the molecular formula C₁₂H₁₇BrN₂O₃ and a molecular weight of 317.18 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and a tert-butyl carbamate-protected methylamine group at the 2-position. This compound is commonly employed as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactive bromine atom for cross-coupling reactions and the carbamate group as a protective moiety for amines .

Synthetic routes for related compounds (e.g., tert-butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate) involve palladium-catalyzed cross-coupling reactions, as described in , where Suzuki-Miyaura coupling with boronic acids is utilized .

Properties

IUPAC Name |

tert-butyl N-[(5-bromo-3-methoxypyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-7-9-10(17-4)5-8(13)6-14-9/h5-6H,7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBWBVPCPVJBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673850 | |

| Record name | tert-Butyl [(5-bromo-3-methoxypyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138443-96-5 | |

| Record name | 1,1-Dimethylethyl N-[(5-bromo-3-methoxy-2-pyridinyl)methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(5-bromo-3-methoxypyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl (5-bromo-3-methoxypyridin-2-yl)-methylcarbamate (CAS Number: 1138443-96-5) is a chemical compound that belongs to the class of halogenated heterocycles. Its molecular formula is C12H17BrN2O3, and it has a molecular weight of 317.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. While detailed mechanisms are still under investigation, initial studies suggest that it may act as an inhibitor of certain phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

In Vitro Studies

Research indicates that this compound possesses significant in vitro activity against various biological targets. For instance, it has shown potential as a PDE5 inhibitor, similar to other known compounds like sildenafil and tadalafil, which are used in treating erectile dysfunction and pulmonary hypertension . The inhibition of PDE5 leads to increased levels of cyclic GMP, resulting in vasodilation and improved blood flow.

Case Studies

- PDE5 Inhibition : A study evaluated the binding affinity and selectivity of several PDE5 inhibitors, including this compound. The results demonstrated that this compound exhibited comparable efficacy to established PDE5 inhibitors in preclinical models .

- Cancer Research : Preliminary investigations have suggested that derivatives of this compound may have anti-cancer properties by modulating pathways involved in tumor growth and metastasis. Further research is required to elucidate these effects fully.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| PDE5 Inhibition | Increased cyclic GMP | |

| Potential Anti-cancer | Modulation of tumor pathways | |

| Cardiovascular Effects | Vasodilation |

Safety and Toxicology

The safety profile of this compound is crucial for its potential therapeutic applications. Current assessments indicate that while the compound shows promise, detailed toxicological studies are necessary to evaluate its safety for human use. It is classified with acute toxicity concerns, necessitating careful handling in laboratory settings .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (5-bromo-3-methoxypyridin-2-YL)-methylcarbamate serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifications at the pyridine ring could improve selectivity for tumor cells over normal cells, highlighting its potential as an anticancer agent .

Agrochemical Development

The compound is also explored for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural products.

Case Study: Herbicidal Activity

A study evaluated the herbicidal efficacy of various derivatives of this compound. The results showed promising activity against common weeds while maintaining low toxicity to non-target plants .

Material Science

In material science, this compound is investigated for its role in synthesizing polymers and other materials with specific properties. Its functional groups can be utilized to create materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved their mechanical strength and thermal resistance, making them suitable for high-performance applications .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Modifications and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Comparative Insights

Steric and Electronic Effects

- Positional Isomerism : The hydroxy analog () is a positional isomer, with the hydroxy group at the 4-position. This could influence hydrogen-bonding interactions in biological systems or crystallization behavior.

Commercial and Practical Considerations

Research and Application Context

- Pharmaceutical Intermediates : The tert-butyl carbamate group in the target compound and its analogs is widely used to protect amines during multi-step syntheses. For example, describes a complex chromene-pyrazolo-pyrimidine derivative synthesized using a tert-butyl carbamate-protected boronic acid intermediate .

- Catalytic Efficiency : Palladium-catalyzed reactions (e.g., in ) are critical for modifying such compounds. The bromine atom’s position and electronic environment significantly impact coupling efficiency.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves the following key steps:

- Starting Material: A suitably brominated methoxypyridine derivative, typically 5-bromo-3-methoxypyridin-2-yl-methanol or a related halogenated pyridine precursor.

- Carbamate Formation: Introduction of the tert-butyl carbamate group via reaction with tert-butyl chloroformate or other carbamoylating agents.

- Methylation and Functional Group Manipulation: Ensuring the methoxy substituent is properly positioned, often present in the starting material, or introduced via methylation reactions.

- Reaction Conditions: Use of an inert atmosphere (nitrogen or argon) to avoid side reactions, controlled temperature (often low to moderate, 0–60°C), and polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Representative Synthetic Route

A typical synthetic route can be outlined as:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-bromo-3-methoxypyridin-2-ylmethanol + tert-butyl chloroformate + base (e.g., triethylamine) | Carbamate formation via nucleophilic substitution on chloroformate |

| 2 | Solvent: DMF or THF, temperature: 0–25°C, inert atmosphere | Reaction proceeds under mild conditions to avoid decomposition |

| 3 | Workup: aqueous extraction, organic solvent separation | Removal of inorganic salts and unreacted reagents |

| 4 | Purification: column chromatography using ethyl acetate/hexane gradients | Isolation of pure product |

This method is adapted from analogous carbamate syntheses documented for related brominated heterocycles.

Reaction Optimization Parameters

- Solvent Choice: Polar aprotic solvents such as DMF enhance nucleophilicity and solubility but require drying to prevent hydrolysis.

- Base Selection: Triethylamine is commonly used to neutralize HCl generated during carbamate formation.

- Temperature Control: Maintaining 0–25°C reduces side reactions and improves selectivity.

- Stoichiometry: Slight excess of tert-butyl chloroformate ensures complete conversion.

- Inert Atmosphere: Prevents oxidation or moisture interference.

Purification and Characterization

Purification Techniques

- Liquid-Liquid Extraction: Dichloromethane/water systems to separate organic product from aqueous impurities.

- Flash Chromatography: Gradient elution with ethyl acetate/hexane mixtures (20–40%) effectively separates the target compound from byproducts.

- Recrystallization: Using hexane/ethyl acetate mixtures to enhance purity and crystallinity.

Analytical Characterization

- NMR Spectroscopy:

- ^1H NMR identifies tert-butyl singlet (~1.4 ppm, 9H), aromatic protons of pyridine ring, and methoxy group signals.

- ^13C NMR confirms carbamate carbonyl and aromatic carbons.

- 2D NMR (HSQC, HMBC) resolves connectivity ambiguities.

- Mass Spectrometry: Confirms molecular weight and bromine isotopic pattern.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula with ±1 ppm accuracy.

- X-ray Crystallography: Provides definitive structural confirmation and insight into supramolecular interactions.

Data Tables

Stock Solution Preparation for this compound

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.15 | 0.63 | 0.32 |

| 5 | 15.76 | 3.15 | 1.58 |

| 10 | 31.53 | 6.31 | 3.15 |

Note: Solvent typically DMSO or other compatible solvents; volumes calculated based on molecular weight ~317.18 g/mol.

Reaction Conditions Summary

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Solvent | DMF, THF | Dry and oxygen-free |

| Base | Triethylamine | Neutralizes HCl |

| Temperature | 0–25°C | Controls reaction rate and selectivity |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Atmosphere | Nitrogen or Argon | Prevents oxidation and moisture ingress |

| Purification Method | Chromatography, recrystallization | For high purity and yield |

Research Findings and Notes

- The carbamate formation is sensitive to moisture; rigorous drying of solvents and reagents is critical for high yield.

- Bromine substitution on the pyridine ring is stable under the reaction conditions, allowing further functionalization if desired.

- The methoxy group at the 3-position is generally introduced prior to carbamate formation to avoid demethylation or side reactions.

- Purity assessment via NMR and mass spectrometry is essential to confirm the absence of side products such as hydrolysis or over-carbamoylation.

- Storage of the compound at low temperatures (-20°C to -80°C) in inert atmosphere prolongs stability, preventing carbamate hydrolysis.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-butyl (5-bromo-3-methoxypyridin-2-yl)-methylcarbamate, and how do they influence its reactivity?

- Answer : The compound contains a pyridine ring substituted with bromine (at position 5), methoxy (position 3), and a tert-butyl carbamate-protected methylamine (position 2). The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group directs electrophilic substitution. The tert-butyl carbamate acts as a protecting group for the amine, enhancing stability during synthetic modifications .

- Table : Functional Group Reactivity

Q. What are standard synthetic routes for this compound?

- Answer : A common method involves reacting 5-bromo-3-methoxy-2-aminopyridine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures. Purification typically involves chromatography or recrystallization to achieve >95% purity .

- Key Considerations :

- Side reactions (e.g., over-alkylation) are minimized by controlling stoichiometry and temperature.

- Trace metal impurities (e.g., Pd residues from precursor synthesis) must be quantified via ICP-MS for catalytic applications .

Advanced Research Questions

Q. How can competing reaction pathways during functionalization of the pyridine ring be resolved?

- Answer : The bromine atom at position 5 and methoxy group at position 3 create regioselectivity challenges. Computational modeling (DFT) predicts electron density distribution, guiding experimental design. For example:

- Bromine Activation : Use Pd(PPh₃)₄ with excess ligand to suppress undesired β-hydride elimination in cross-couplings .

- Methoxy Stability : Avoid strong acids/bases to prevent demethylation; use mild conditions (e.g., BCl₃ in DCM at -78°C for selective deprotection) .

- Case Study : In a 2024 study, conflicting yields (45% vs. 72%) for Suzuki coupling were resolved by optimizing ligand-to-metal ratios and pre-activating the boronic acid partner .

Q. What analytical techniques are critical for characterizing intermediates and resolving structural ambiguities?

- Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., coupling constants for bromine’s anisotropic effects).

- HRMS : Validates molecular formula, especially for halogenated byproducts.

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- Example : A 2025 study identified a minor regioisomer (bromine at position 4) via NOESY correlations, necessitating column chromatography for isolation .

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH and temperature conditions?

- Answer : The Boc group is stable in neutral/alkaline conditions but cleaves under acidic conditions (e.g., HCl/dioxane or TFA). Stability studies show:

- Thermal Degradation : Decomposition above 150°C (TGA data).

- Hydrolytic Stability : <5% degradation in aqueous buffer (pH 7.4, 25°C after 24 hrs) .

- Table : Stability Profile

| Condition | Degradation (%) | Half-life (hrs) |

|---|---|---|

| 1M HCl, 25°C | 95 (Boc cleavage) | 0.5 |

| 0.1M NaOH, 25°C | <2 | >100 |

| DMSO, 80°C | 10 | 12 |

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields for tert-butyl carbamate derivatives be reconciled?

- Answer : Variability often arises from:

- Purity of Starting Materials : Halogenated pyridines with trace moisture reduce coupling efficiency.

- Catalyst Lot Variability : Pd catalysts with differing particle sizes impact cross-coupling kinetics.

- Workup Procedures : Incomplete extraction of polar byproducts inflates yields.

- Resolution : Standardize reagents (e.g., use Pd(OAc)₂ from a single supplier) and employ in situ monitoring (e.g., ReactIR) to track reaction progress .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

- Answer : The pyridine core mimics ATP-binding motifs in kinases. Derivatives with modified substituents (e.g., replacing Br with aryl groups) show nanomolar IC₅₀ values against EGFR and BRAF kinases. Structural analogs are prioritized for their balanced solubility (logP ~2.5) and metabolic stability .

- Case Study : A 2024 trial linked tert-butyl carbamate derivatives to reduced hepatotoxicity compared to trifluoromethyl analogs, attributed to slower CYP3A4-mediated oxidation .

Methodological Guidance

Q. What precautions are essential when handling this compound in air-sensitive reactions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.